molecular formula C12H18N2O B13035956 2-Amino-2-[4-(pyrrolidin-1-YL)phenyl]ethan-1-OL

2-Amino-2-[4-(pyrrolidin-1-YL)phenyl]ethan-1-OL

Katalognummer: B13035956
Molekulargewicht: 206.28 g/mol
InChI-Schlüssel: JBVRFPVUUUJYTP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Amino-2-[4-(pyrrolidin-1-YL)phenyl]ethan-1-OL is a compound that features a pyrrolidine ring attached to a phenyl group, which is further connected to an ethan-1-OL group with an amino substituent

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-2-[4-(pyrrolidin-1-YL)phenyl]ethan-1-OL typically involves the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through cyclization reactions involving suitable precursors such as 1,4-diketones or amino alcohols.

    Attachment to the Phenyl Group: The pyrrolidine ring is then attached to a phenyl group through nucleophilic substitution reactions.

    Introduction of the Ethan-1-OL Group: The ethan-1-OL group is introduced via reduction reactions, often using reducing agents like sodium borohydride or lithium aluminum hydride.

    Amino Substitution:

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and automated processes are often employed to enhance yield and purity.

Analyse Chemischer Reaktionen

Types of Reactions

2-Amino-2-[4-(pyrrolidin-1-YL)phenyl]ethan-1-OL undergoes various chemical reactions, including:

    Oxidation: The ethan-1-OL group can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced to form different derivatives, such as amines or alcohols, using reducing agents like lithium aluminum hydride.

    Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Ammonia, primary amines, and other nucleophiles.

Major Products

    Oxidation Products: Aldehydes, carboxylic acids.

    Reduction Products: Amines, alcohols.

    Substitution Products: Various substituted derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

2-Amino-2-[4-(pyrrolidin-1-YL)phenyl]ethan-1-OL has several scientific research applications:

    Medicinal Chemistry: It is used as a scaffold for designing novel drugs due to its unique structural properties and potential biological activities.

    Biological Studies: The compound is studied for its interactions with biological targets, including enzymes and receptors.

    Industrial Applications: It is used in the synthesis of various industrial chemicals and materials.

Wirkmechanismus

The mechanism of action of 2-Amino-2-[4-(pyrrolidin-1-YL)phenyl]ethan-1-OL involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrolidine ring and amino group play crucial roles in binding to these targets, leading to modulation of their activity. The exact pathways and targets depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    2-Amino-2-[4-(piperidin-1-YL)phenyl]ethan-1-OL: Similar structure but with a piperidine ring instead of pyrrolidine.

    2-Amino-2-[4-(morpholin-1-YL)phenyl]ethan-1-OL: Similar structure but with a morpholine ring instead of pyrrolidine.

Uniqueness

2-Amino-2-[4-(pyrrolidin-1-YL)phenyl]ethan-1-OL is unique due to the presence of the pyrrolidine ring, which imparts specific stereochemical and electronic properties. These properties can influence the compound’s biological activity and interactions with molecular targets, making it distinct from similar compounds with different ring structures.

Eigenschaften

Molekularformel

C12H18N2O

Molekulargewicht

206.28 g/mol

IUPAC-Name

2-amino-2-(4-pyrrolidin-1-ylphenyl)ethanol

InChI

InChI=1S/C12H18N2O/c13-12(9-15)10-3-5-11(6-4-10)14-7-1-2-8-14/h3-6,12,15H,1-2,7-9,13H2

InChI-Schlüssel

JBVRFPVUUUJYTP-UHFFFAOYSA-N

Kanonische SMILES

C1CCN(C1)C2=CC=C(C=C2)C(CO)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.